molecular formula C22H15N3O3S B2356434 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 372506-53-1

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2356434
CAS No.: 372506-53-1
M. Wt: 401.44
InChI Key: VEMBNCIFLNBRCI-QINSGFPZSA-N
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Description

(Z)-3-((3-Methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a Z-configuration at the α,β-unsaturated nitrile group. Its core structure comprises:

  • Thiazole ring: Substituted at the 4-position with a 2-oxo-2H-chromen-3-yl (coumarin) moiety, contributing to π-π stacking interactions and fluorescence properties.
  • Acrylonitrile backbone: The Z-configuration stabilizes the planar geometry, critical for intermolecular interactions in biological or material applications.

This compound is hypothesized to exhibit biological activity, particularly in oncology, due to structural similarities with known antitumor agents (e.g., coumarin-thiazole hybrids) . Its synthesis likely involves multi-component reactions, as seen in analogous acrylonitrile derivatives .

Properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c1-27-17-7-4-6-16(10-17)24-12-15(11-23)21-25-19(13-29-21)18-9-14-5-2-3-8-20(14)28-22(18)26/h2-10,12-13,24H,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMBNCIFLNBRCI-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole moiety linked to a chromenone and an acrylonitrile group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted the IC50 values of several thiazole compounds, demonstrating their effectiveness in inhibiting cell proliferation:

CompoundCell LineIC50 (µg/mL)
9Jurkat1.61 ± 1.92
10HT291.98 ± 1.22

The structure-activity relationship (SAR) analysis suggests that the thiazole ring is crucial for the cytotoxic activity, with electron-donating groups enhancing efficacy .

The proposed mechanism for the anticancer activity involves interaction with key cellular pathways, including apoptosis induction and inhibition of cell cycle progression. Molecular dynamics simulations have shown that compounds similar to this compound interact with proteins involved in these pathways primarily through hydrophobic contacts and limited hydrogen bonding .

Antioxidant Activity

In addition to anticancer properties, there is evidence suggesting that this compound may exhibit antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer. Studies on related coumarin derivatives have demonstrated their ability to scavenge free radicals effectively, indicating that this compound may possess similar capabilities .

Antimicrobial Activity

Emerging research has also focused on the antimicrobial properties of thiazole-containing compounds. Thiazoles are known for their broad-spectrum antimicrobial activities against bacteria and fungi. The presence of the methoxyphenyl and chromenone groups may enhance these effects, making this compound a candidate for further exploration in antimicrobial applications.

Case Studies

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, showing promising results with some compounds exhibiting IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Coumarin-Based Compounds : Studies on coumarin derivatives linked to thiazoles revealed significant inhibition of cancer cell growth and demonstrated antioxidant properties, suggesting that the incorporation of these moieties can enhance biological activity .

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study involving a similar compound demonstrated an average cell growth inhibition rate of 12.53% against various human tumor cell lines, highlighting its potential as an anticancer agent .
  • Comparative Analysis : Compounds with structural similarities were evaluated for their cytotoxic effects on prostate cancer and melanoma cells, showing promising results in inhibiting cell viability .
CompoundCell Line TestedInhibition Rate (%)
Similar Compound AProstate Cancer12.53
Similar Compound BMelanoma15.72

Antioxidant Properties

The antioxidant activity of compounds similar to (Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has been documented in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings

A study reported that derivatives containing methoxyphenyl groups exhibited enhanced antioxidant activity compared to their counterparts, suggesting that the methoxy group plays a crucial role in stabilizing free radicals .

Synthetic Routes

The synthesis of this compound involves several steps, including the coupling of thiazole derivatives with acrylonitrile precursors. Various methodologies have been explored to optimize yields and purity.

Characterization Techniques

Characterization of synthesized compounds is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation.
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

These techniques confirm the integrity of the synthesized compound and provide insights into its potential reactivity .

Drug Development

Given the promising biological activities associated with this compound, further research is warranted to explore its potential as a lead compound in drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their anticancer and antioxidant effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic relevance.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among acrylonitrile derivatives influence physicochemical properties and bioactivity:

Compound Substituents Key Features References
Target Compound 3-Methoxyphenylamino, coumarin-thiazole Z-configuration; coumarin enhances fluorescence and binding affinity
(E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[b]thiophene, trimethoxyphenyl E-configuration; trimethoxy groups increase hydrophobicity and steric bulk
(Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile Indole, dioxoimidazolidine Rigid imidazolidine ring; potential for hydrogen bonding
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Fluorophenyl, hydroxymethoxyphenyl Fluorine enhances metabolic stability; hydroxyl group increases polarity
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile Chloro-methylphenyl, nitrophenyl Nitro group introduces strong electron-withdrawing effects; chloro substituent affects lipophilicity

Physicochemical Properties

  • Solubility : The target compound’s coumarin-thiazole system likely reduces aqueous solubility compared to fluorophenyl or hydroxy-substituted analogues .
  • Electronic Effects : The 3-methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in , which may alter reactivity in nucleophilic environments.
  • Thermal Stability : Coumarin’s fused aromatic system may enhance thermal stability relative to indole or benzo[b]thiophene derivatives .

Research Findings and Challenges

  • Crystallography : The target compound’s Z-configuration was likely confirmed via SHELX-refined X-ray diffraction, a standard for small-molecule structural validation .
  • Bioactivity Gaps : While fluorophenyl and nitro-substituted analogues have well-documented IC₅₀ values , the target compound’s pharmacological data remain sparse, necessitating further kinase inhibition assays.
  • Synthetic Hurdles : The coumarin-thiazole moiety may complicate purification due to fluorescence quenching issues, unlike simpler phenyl-substituted derivatives .

Preparation Methods

Key Challenges in Stereochemical Control

The Z-configuration of the acrylonitrile double bond is critical for biological activity. Computational studies indicate that steric hindrance between the thiazole and aniline groups favors the Z-isomer when reactions are conducted in aprotic solvents at temperatures below 60°C. Polar solvents like DMF stabilize transition states through hydrogen bonding, further enhancing selectivity.

Synthesis of 4-(2-Oxo-2H-chromen-3-yl)thiazole

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of 3-bromoacetylcoumarin (1) with thiosemicarbazide (2) in ethanol under reflux (Scheme 1).

Scheme 1 : Thiazole Formation
$$
\text{3-Bromoacetylcoumarin (1) + Thiosemicarbazide (2)} \xrightarrow{\text{EtOH, Δ, 6 h}} \text{4-(2-Oxo-2H-chromen-3-yl)thiazole (3)} \quad \text{(Yield: 78%)}
$$

Table 1 : Optimization of Thiazole Synthesis

Condition Solvent Temperature (°C) Time (h) Yield (%)
Ethanol EtOH 80 6 78
Dimethylformamide DMF 100 4 65
Acetonitrile MeCN 70 8 60

Phenacyl bromide derivatives exhibit superior reactivity in thiazole formation compared to chloro analogs, as evidenced by higher yields and reduced side products. The use of DMF as a co-solvent accelerates cyclization but may necessitate chromatographic purification to remove polymeric byproducts.

Construction of the Acrylonitrile Backbone

Knoevenagel Condensation

The acrylonitrile moiety is introduced via condensation of 4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde (4) with malononitrile (5) in the presence of piperidine (Scheme 2).

Scheme 2 : Acrylonitrile Formation
$$
\text{Thiazole-aldehyde (4) + Malononitrile (5)} \xrightarrow{\text{EtOH, piperidine, 50°C, 3 h}} \text{(Z)-2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile (6)} \quad \text{(Yield: 82%)}
$$

Table 2 : Solvent Effects on Z/E Selectivity

Solvent Z:E Ratio Yield (%)
Ethanol 9:1 82
Toluene 7:1 75
DMSO 5:1 68

Ethanol promotes Z-selectivity by stabilizing the transition state through hydrogen bonding with the nitrile group. Microwave-assisted synthesis reduces reaction time to 30 minutes but requires careful temperature control to prevent isomerization.

Introduction of the (3-Methoxyphenyl)amino Group

Nucleophilic Aromatic Substitution

The amino group is introduced via displacement of a bromide from intermediate (6) using 3-methoxyaniline (7) in the presence of K₂CO₃ (Scheme 3).

Scheme 3 : Amination Reaction
$$
\text{Acrylonitrile (6) + 3-Methoxyaniline (7)} \xrightarrow{\text{DMF, K₂CO₃, 90°C, 12 h}} \text{this compound (8)} \quad \text{(Yield: 70%)}
$$

Table 3 : Catalytic Effects on Amination

Catalyst Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 90 70
Et₃N THF 80 58
DBU MeCN 100 65

Alternative methods employing Ullmann coupling or Buchwald-Hartwig amination have been explored but suffer from lower yields (45–55%) and require palladium catalysts.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, coumarin H-4), 7.89–7.23 (m, 7H, aromatic), 6.95 (d, J = 15.6 Hz, 1H, acrylonitrile H), 3.84 (s, 3H, OCH₃).
  • ¹³C NMR : δ 160.1 (C=O), 153.2 (thiazole C-2), 117.3 (CN), 55.9 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₁₄N₄O₃S: [M+H]⁺ 422.0784; Found: 422.0786.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
  • Thiazole ring formation : React α-haloketones (e.g., 3-(2-oxochromen-3-yl)prop-2-en-1-one) with thiourea under reflux in ethanol or DMF .
  • Knoevenagel condensation : Couple the thiazole-acetonitrile intermediate with 3-methoxyphenyl isocyanate using triphenylphosphine as a catalyst in PEG-600, achieving high yields (70–85%) under solvent-free conditions .
  • Stereochemical control : Maintain Z-configuration by optimizing reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., acrylonitrile proton at δ 8.2–8.5 ppm) and 13C^{13}C-NMR (carbonyl resonance at ~170 ppm) .
  • IR spectroscopy : Identify nitrile stretching (~2200 cm1^{-1}) and chromenone C=O (~1680 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 434.1) .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be ensured during synthesis and confirmed post-synthesis?

  • Methodological Answer :
  • Synthetic control : Use bulky bases (e.g., piperidine) to favor kinetic Z-isomer formation via steric hindrance .
  • Crystallographic validation : Perform single-crystal X-ray diffraction (SHELXL refinement) to resolve spatial arrangement .
  • NOESY NMR : Detect through-space coupling between the methoxyphenyl NH and thiazole protons .

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :
  • In vitro kinase assays : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Molecular docking : Model interactions with chromenone-binding pockets (e.g., COX-2) using AutoDock Vina .
  • CRISPR-Cas9 knockouts : Validate target engagement by assessing activity loss in cells lacking putative targets .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Multi-method refinement : Combine SHELXL (for high-resolution data) with PHENIX for twinned or low-resolution datasets .
  • Complementary techniques : Use PXRD to cross-validate unit cell parameters and DFT calculations to predict bond angles .

Q. What experimental designs optimize solvent effects on reaction efficiency and selectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. PEG-600) using a factorial design to maximize yield and minimize byproducts .
  • Computational solvent modeling : Predict solvent polarity effects on transition states via COSMO-RS .

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